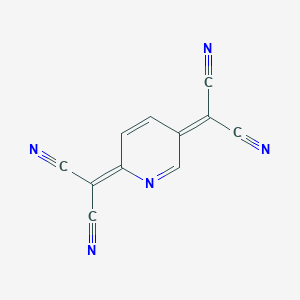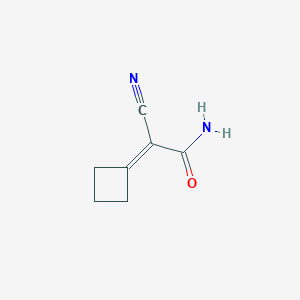![molecular formula C12H27NO9 B14293165 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol CAS No. 125907-93-9](/img/structure/B14293165.png)
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by multiple hydroxyl groups and an amino group, making it highly versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with appropriate aldehydes or ketones under controlled conditions. For instance, an ethanolic solution of tris(hydroxymethyl)aminomethane can be refluxed with the desired aldehyde to form the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can produce a variety of amino derivatives.
Applications De Recherche Scientifique
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in various chemical interactions. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability . Additionally, it can act as a proton acceptor, making it useful in buffering applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-hydroxymethyl-propane-1,3-diol: Known for its buffering capacity and use in biological applications.
2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol: Used in similar applications but with different structural properties.
Uniqueness
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol stands out due to its multiple hydroxyl groups and the presence of an amino group, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise pH control and complex formation with metal ions.
Propriétés
Numéro CAS |
125907-93-9 |
|---|---|
Formule moléculaire |
C12H27NO9 |
Poids moléculaire |
329.34 g/mol |
Nom IUPAC |
2-[bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO9/c14-1-10(2-15,3-16)13(11(4-17,5-18)6-19)12(7-20,8-21)9-22/h14-22H,1-9H2 |
Clé InChI |
BQUWTHKUYAKIQX-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)N(C(CO)(CO)CO)C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


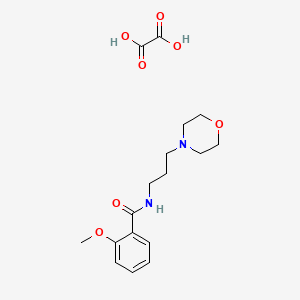
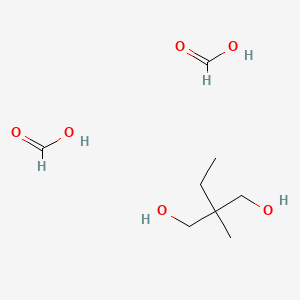
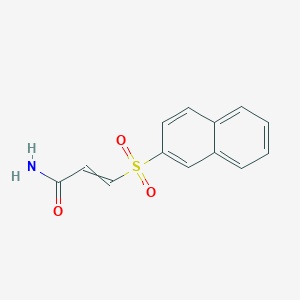
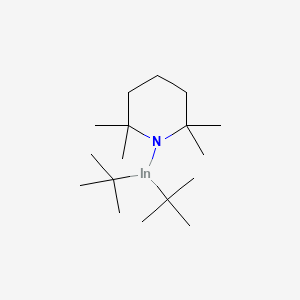
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
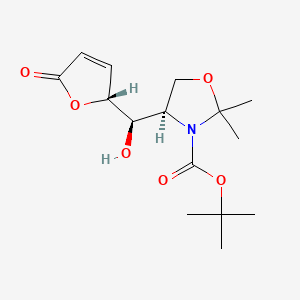
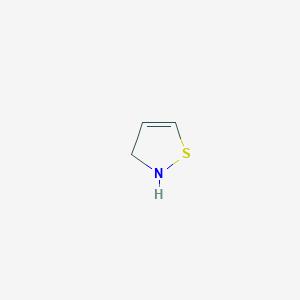

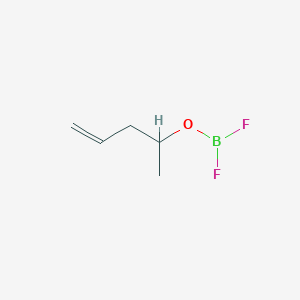
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
